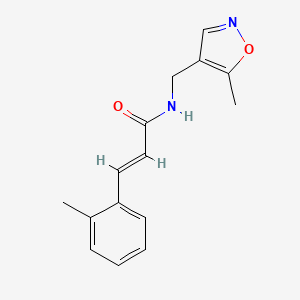
(E)-N-((5-methylisoxazol-4-yl)methyl)-3-(o-tolyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-((5-methylisoxazol-4-yl)methyl)-3-(o-tolyl)acrylamide is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.305. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-((5-methylisoxazol-4-yl)methyl)-3-(o-tolyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes existing research findings, focusing on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
Its molecular structure features an isoxazole ring, which is known for its pharmacological properties, combined with an acrylamide moiety that enhances its biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds containing the isoxazole moiety exhibit significant anticancer properties. The cytotoxicity of this compound was evaluated against various cancer cell lines using the MTT assay.
Cytotoxicity Results
The half-maximal cytotoxic concentration (CC50) values were determined for several cancer cell lines:
| Cell Line | CC50 (µM) |
|---|---|
| A549 (Lung adenocarcinoma) | 58.44 |
| MCF7 (Breast adenocarcinoma) | 124.65 |
| LoVo (Colon adenocarcinoma) | 171.81 |
| HT29 (Colon adenocarcinoma) | 224.32 |
These results indicate that while the compound shows cytotoxic effects, it is less toxic to normal cells compared to traditional chemotherapeutics like cisplatin and 5-fluorouracil, which have CC50 values of approximately 47.17 µM and 381.16 µM respectively .
The pro-apoptotic activity of this compound was also assessed. It was found to induce apoptosis in cancer cells, with significant increases in apoptotic markers observed at concentrations of 5 µM and 10 µM when compared to control treatments with standard chemotherapeutics . This suggests that the compound may promote programmed cell death through intrinsic pathways.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains.
Antibacterial Efficacy
The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 25 |
| S. aureus | 30 |
| P. aeruginosa | 40 |
These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria . The presence of the isoxazole ring is believed to enhance this activity by disrupting bacterial cell wall synthesis.
Case Studies
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on A549 lung cancer cells showed a dose-dependent decrease in cell viability. The study utilized flow cytometry to analyze apoptotic cells, confirming increased early and late apoptosis rates at higher concentrations .
Case Study 2: Antimicrobial Activity
In a separate investigation focusing on its antimicrobial properties, the compound was tested against clinical isolates of E. coli and S. aureus. The results indicated significant inhibition zones in disk diffusion assays, corroborating its potential as an antimicrobial agent .
属性
IUPAC Name |
(E)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3-(2-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-5-3-4-6-13(11)7-8-15(18)16-9-14-10-17-19-12(14)2/h3-8,10H,9H2,1-2H3,(H,16,18)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRGMNNWDYOLQE-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)NCC2=C(ON=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)NCC2=C(ON=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














